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Compound of Interest

Compound Name: 1,1-Diethoxypentane

Cat. No.: B1346685

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxypentane, also known as pentanal diethyl acetal or valeraldehyde diethyl acetal, is
an organic compound with the chemical formula CoH2002.[1][2][3] It belongs to the acetal class
of organic molecules, which are characterized by two ether groups attached to a single carbon
atom. This functional group imparts stability under neutral and basic conditions, while being
susceptible to cleavage under acidic conditions. This reactivity profile makes 1,1-
diethoxypentane a valuable intermediate and protecting group in organic synthesis,
particularly in the pharmaceutical and flavor and fragrance industries. This guide provides a
comprehensive overview of its chemical and physical properties, a detailed experimental
protocol for its synthesis, and its spectroscopic characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,1-diethoxypentane is presented
in Table 1. This data is essential for its handling, application in reactions, and purification.
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Property Value Reference

CAS Number 3658-79-5 [1][21[3]

Molecular Formula CoH2002 [11[2][3]

Molecular Weight 160.26 g/mol [4]

IUPAC Name 1,1-diethoxypentane [3]

Synonyms Pentanal diethyl-acetal, 5]
Valeraldehyde diethyl acetal

Appearance Colorless liquid

Boiling Point 163 °C at 760 mmHg [3]

Density 0.826 - 0.832 g/cm3 at 25 °C [5]

Refractive Index

1.399 - 1.405 at 20 °C

[5]

Flash Point

36.11 °C (97.00 °F)

[5]

Solubility

Insoluble in water; soluble in

alcohols and oils.

Experimental Protocols

Synthesis of 1,1-Diethoxypentane via Acid-Catalyzed

Acetalization

The most common method for the synthesis of 1,1-diethoxypentane is the acid-catalyzed

reaction of pentanal (valeraldehyde) with an excess of ethanol. The equilibrium of this reaction

is driven towards the product by removing the water formed during the reaction, typically using

a Dean-Stark apparatus.
Materials:
o Pentanal (Valeraldehyde)

o Ethanol (absolute)
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p-Toluenesulfonic acid (catalytic amount)

Toluene (or another suitable solvent for azeotropic removal of water)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Diethyl ether
Equipment:

e Round-bottom flask
o Dean-Stark apparatus
» Reflux condenser

e Magnetic stirrer and stir bar
e Heating mantle

e Separatory funnel

e Rotary evaporator
 Distillation apparatus
Procedure:

o To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux
condenser, add pentanal, a 3 to 5-fold molar excess of absolute ethanol, and a catalytic
amount of p-toluenesulfonic acid.

e Add a volume of toluene sufficient to fill the Dean-Stark trap.

o Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will
collect in the Dean-Stark trap, with the denser water separating at the bottom.
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o Continue the reflux until no more water is collected in the trap, indicating the completion of
the reaction.

 Allow the reaction mixture to cool to room temperature.

» Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate
solution to neutralize the acid catalyst.

e Wash the organic layer with water and then with brine.
o Dry the organic layer over anhydrous sodium sulfate.

« Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the
solvent and excess ethanol.

o Purify the crude 1,1-diethoxypentane by fractional distillation under atmospheric or reduced
pressure. Collect the fraction boiling at approximately 163 °C.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the confirmation of the structure and purity of the
synthesized 1,1-diethoxypentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted as experimental spectra were not readily available
in the searched literature. This information should be used as a guide for spectral
interpretation.

IH NMR (Predicted):
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~4.4 Triplet 1H -CH(OEt)2
~3.5 Quartet 4H -OCH2CHs
~1.5 Multiplet 2H -CH2CH(OEt)2
~1.3 Multiplet 4H -CH2CH2CH2-
~1.2 Triplet 6H -OCH2CHs
~0.9 Triplet 3H -CH2CHs

13C NMR (Predicted):

Chemical Shift (ppm) Assighment
~103 -CH(OEt)2
~60 -OCH2CHs
~35 -CH2CH(OEt)2
~28 -CH2CH2CH(OEt)2
~23 -CH2CHs
~15 -OCH2CHs
~14 -CH2CHs

Mass Spectrometry (MS)

Mass spectrometry data for 1,1-diethoxypentane is available from the NIST WebBook. The
electron ionization (El) mass spectrum typically shows fragmentation patterns characteristic of
acetals. Common fragments include the loss of an ethoxy group and cleavage of the pentyl
chain.

Infrared (IR) Spectroscopy
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The infrared spectrum of 1,1-diethoxypentane will exhibit characteristic C-O stretching
vibrations for the ether linkages in the 1150-1050 cm~1 region. The spectrum will also show C-
H stretching and bending vibrations for the alkyl groups. A key feature is the absence of a
strong carbonyl (C=0) stretching band around 1700 cm~1, which would be present in the
starting material, pentanal.

Safety and Handling

1,1-Diethoxypentane is a flammable liquid and vapor.[3] It should be handled in a well-
ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn. For detailed safety
information, refer to the Safety Data Sheet (SDS).

Visualizations
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,1-
diethoxypentane.

Acid Catalyst (p-TsOH)

—— Toluene, Reflux —— Neutrelization{(NaHGQ3) [—»| Drying (Na2SO4)
Aqueous Wash
(Dean-Stark)

Pentanal + Ethanol
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Fractional Distillation |—> 1,1-Diethoxypentane

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1,1-diethoxypentane.

Acetalization Reaction Mechanism

The diagram below outlines the key steps in the acid-catalyzed formation of 1,1-
diethoxypentane from pentanal and ethanol.
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Caption: Mechanism of acid-catalyzed acetalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346685#1-1-diethoxypentane-cas-number-3658-79-
5-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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